molecular formula C14H18N2O4 B13497318 tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13497318
M. Wt: 278.30 g/mol
InChI Key: WXPHFCDXUHEDGA-UHFFFAOYSA-N
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Description

tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a dihydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Reduction: Partial reduction of the quinoline ring to form the dihydroquinoline.

    Esterification: Formation of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The dihydroquinoline ring can be further reduced to tetrahydroquinoline.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Tetrahydroquinoline Derivatives: From further reduction of the dihydroquinoline ring.

Scientific Research Applications

tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its quinoline core.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Nitroquinoline: Compounds with nitro groups on the quinoline ring.

Uniqueness

The presence of the tert-butyl ester group and the specific substitution pattern in tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate may confer unique properties, such as increased stability or specific biological activity, compared to other quinoline derivatives.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl 5-nitro-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-9-5-6-10-11(15)7-4-8-12(10)16(18)19/h4,7-8H,5-6,9H2,1-3H3

InChI Key

WXPHFCDXUHEDGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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